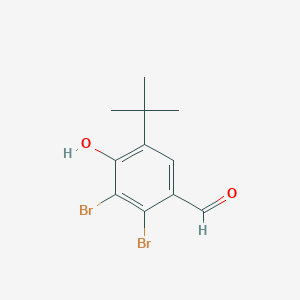
Deca-1,9-diyne-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-1,9-diyne-3,8-diol is a polyacetylenic compound characterized by the presence of two triple bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-diol typically involves the use of commercially available starting materials. One common method involves the monoprotection of diacetylenic diols with t-butyldimethylsilyl chloride (TBDMS), followed by coupling and deprotection steps . The diacetylenic diols are then converted to intermediates, which undergo macrocyclization to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Deca-1,9-diyne-3,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of triple bonds and hydroxyl groups makes it a versatile compound for different types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Deca-1,9-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of deca-1,9-diyne-3,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s polyacetylenic structure allows it to interact with cellular components, potentially leading to the inhibition of specific enzymes or signaling pathways. This interaction can result in various biological effects, including anticancer activity .
Comparison with Similar Compounds
Falcarindiol: A polyacetylenic compound with similar structural features, known for its anticancer properties.
Falcarinol: Another related compound found in carrots, also exhibiting bioactive properties.
Uniqueness: Deca-1,9-diyne-3,8-diol is unique due to its specific arrangement of triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
65322-71-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
deca-1,9-diyne-3,8-diol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2,9-12H,5-8H2 |
InChI Key |
DKMHWSZORFJMGI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCCCC(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

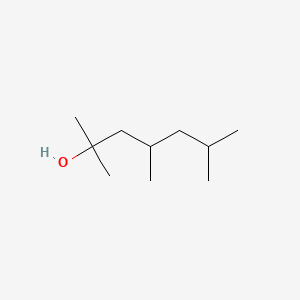
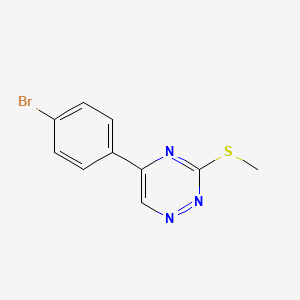
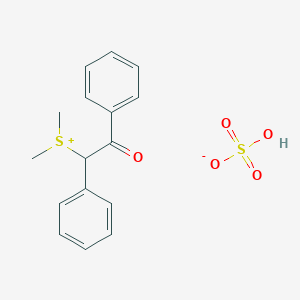
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

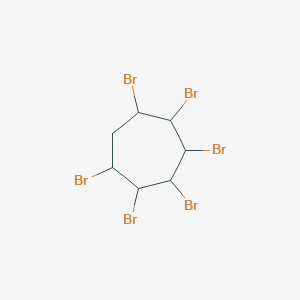
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
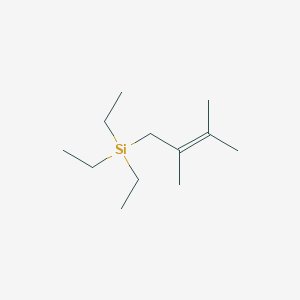
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
